2-[(1-methylpiperidin-2-yl)methoxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene
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Overview
Description
2-[(1-methylpiperidin-2-yl)methoxy]-7-azatricyclo[94003,8]pentadeca-1(15),3(8),4,6,11,13-hexaene is a complex organic compound It is characterized by its unique structure, which includes a benzo-cyclohepta-pyridine core with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylpiperidin-2-yl)methoxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene typically involves multiple steps, including the formation of the benzo-cyclohepta-pyridine core and the subsequent attachment of the piperidine moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzo-cyclohepta-pyridine core through cyclization reactions.
Substitution Reactions: Introduction of the piperidine moiety via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methylpiperidin-2-yl)methoxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydro form to the corresponding aromatic compound.
Reduction: Reduction of functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield an aromatic compound, while substitution reactions may introduce new functional groups.
Scientific Research Applications
2-[(1-methylpiperidin-2-yl)methoxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Pharmacology: Study of its effects on biological systems and potential therapeutic applications.
Materials Science: Exploration of its properties for use in advanced materials.
Mechanism of Action
The mechanism of action of 2-[(1-methylpiperidin-2-yl)methoxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene would involve its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes and modulating their activity. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzo-cyclohepta-pyridine derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and biological properties.
Uniqueness
The uniqueness of 2-[(1-methylpiperidin-2-yl)methoxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene lies in its specific structure and the presence of the piperidine moiety, which may confer unique chemical reactivity and biological activity.
Properties
CAS No. |
18374-06-6 |
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Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[(1-methylpiperidin-2-yl)methoxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene |
InChI |
InChI=1S/C21H26N2O/c1-23-14-5-4-8-17(23)15-24-21-18-9-3-2-7-16(18)11-12-20-19(21)10-6-13-22-20/h2-3,6-7,9-10,13,17,21H,4-5,8,11-12,14-15H2,1H3 |
InChI Key |
FVDXZWVYGKUXQE-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1COC2C3=C(CCC4=CC=CC=C24)N=CC=C3 |
Canonical SMILES |
CN1CCCCC1COC2C3=C(CCC4=CC=CC=C24)N=CC=C3 |
Synonyms |
10,11-Dihydro-5-[(1-methyl-2-piperidinyl)methoxy]-5H-benzo[4,5]cyclohepta[1,2-b]pyridine |
Origin of Product |
United States |
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